molecular formula C10H12O3 B118377 3-(Benzyloxy)propanoic acid CAS No. 27912-85-2

3-(Benzyloxy)propanoic acid

Cat. No. B118377
Key on ui cas rn: 27912-85-2
M. Wt: 180.2 g/mol
InChI Key: OZGUGVRKYBSDBN-UHFFFAOYSA-N
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Patent
US07304059B2

Procedure details

In small portions, add sodium hydride (2.22 g, 60% dispersion in mineral oil, 55.4 mmol) to a cold (0° C.) solution of benzyl alcohol (4.0 g, 37 mmol) in toluene (100 mL). Add ethyl 3-bromopropionate (8.0 g, 44 mmol) dropwise to the mixture, allow the resulting solution to warm to room temperature and stir for 1 hour. Quench the reaction with the addition of water until all bubbling ceases. Dilute the mixture with ethyl acetate (100 mL) and extract with water (100 mL) and brine (100 mL). Dry the organic extract over Na2SO4 and remove the solvent under reduced pressure to yield the crude ester as a clear oil. Dissolve the oil in methanol (20 mL) and 6 N NaOH (20 mL), and stir for 1 hour. Concentrate the mixture (approximately 20 mL) and dilute with water (20 mL). Extract the aqueous mixture once with CH2Cl2 (40 mL). Acidify the aqueous phase with conc. HCl and extract with EtOAc (3×50 mL). Dry the combined EtOAc extracts over Na2SO4. Remove the solvent under reduced pressure to yield the title compound as a clear oil (2.28 g; 34.0%) that solidifies upon standing.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
34%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Br[CH2:12][CH2:13][C:14]([O:16]CC)=[O:15].O>C1(C)C=CC=CC=1.C(OCC)(=O)C.CO.[OH-].[Na+]>[CH2:3]([O:10][CH2:12][CH2:13][C:14]([OH:16])=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,8.9|

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
BrCCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extract with water (100 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
Dry the
EXTRACTION
Type
EXTRACTION
Details
organic extract over Na2SO4
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the crude ester as a clear oil
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture (approximately 20 mL)
ADDITION
Type
ADDITION
Details
dilute with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous mixture once with CH2Cl2 (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined EtOAc
CUSTOM
Type
CUSTOM
Details
Remove the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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